1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one
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Overview
Description
1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one is a complex organic compound featuring a pyrrolidine ring, a hydroxy group, and a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-hydroxy-3-(pyrrolidin-1-yl)propyl bromide with 2-hydroxyacetophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 6-{4-[3-(®-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one
Uniqueness
1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features. The presence of both a pyrrolidine ring and a hydroxy group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[2-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H27NO3/c24-19(16-23-14-6-7-15-23)17-26-22-11-5-4-10-20(22)21(25)13-12-18-8-2-1-3-9-18/h1-5,8-11,19,24H,6-7,12-17H2 |
InChI Key |
LFTWCYRAZZDIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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